molecular formula C20H12O6 B261563 4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione

4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione

Cat. No. B261563
M. Wt: 348.3 g/mol
InChI Key: FJHXJCDEWKMUCR-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione, also known as BMS-345541, is a small molecule inhibitor of the IκB kinase (IKK) complex. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione inhibits the activity of the IKK complex by binding to the ATP-binding site of IKKβ, which is a catalytic subunit of the complex. This prevents the phosphorylation and subsequent degradation of IκBα, which is an inhibitor of NF-κB. As a result, NF-κB is sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of downstream target genes.
Biochemical and Physiological Effects
4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione has been shown to have potent anti-inflammatory and anti-tumor effects in various preclinical models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to various stimuli. It has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, colon, and pancreatic cancer cells.

Advantages and Limitations for Lab Experiments

4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in various preclinical models, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It has been shown to have off-target effects on other kinases, such as JNK and p38 MAPK, which may complicate the interpretation of experimental results. In addition, its potency and selectivity may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the development and application of 4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione. One potential direction is the development of more potent and selective IKK inhibitors that can be used in clinical settings. Another direction is the identification of biomarkers that can predict the response to IKK inhibitors in different diseases. In addition, the combination of IKK inhibitors with other targeted therapies, such as immune checkpoint inhibitors, may enhance their therapeutic efficacy. Finally, the use of 4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione as a tool to study the NF-κB pathway and its role in various diseases may provide new insights into the pathogenesis of these diseases.

Synthesis Methods

4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-methylbenzoyl chloride, which is then reacted with 3-hydroxyindanone to form 4-(4-methylbenzoyl)-3-hydroxy-1-indanone. This intermediate is then reacted with furan-2-carbaldehyde to form 4-(4-methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione, which is the final product.

Scientific Research Applications

4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of the IKK complex, which plays a crucial role in the regulation of the NF-κB pathway. The NF-κB pathway is involved in the regulation of immune responses, inflammation, cell proliferation, and apoptosis. Dysregulation of this pathway has been implicated in various diseases, including cancer, inflammation, and autoimmune disorders.

properties

Product Name

4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione

Molecular Formula

C20H12O6

Molecular Weight

348.3 g/mol

IUPAC Name

(4//'E)-4//'-[hydroxy-(4-methylphenyl)methylidene]spiro[indene-2,5//'-oxolane]-1,2//',3,3//'-tetrone

InChI

InChI=1S/C20H12O6/c1-10-6-8-11(9-7-10)15(21)14-16(22)19(25)26-20(14)17(23)12-4-2-3-5-13(12)18(20)24/h2-9,21H,1H3/b15-14-

InChI Key

FJHXJCDEWKMUCR-PFONDFGASA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(=O)C(=O)OC23C(=O)C4=CC=CC=C4C3=O)/O

SMILES

CC1=CC=C(C=C1)C(=C2C(=O)C(=O)OC23C(=O)C4=CC=CC=C4C3=O)O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(=O)C(=O)OC23C(=O)C4=CC=CC=C4C3=O)O

Origin of Product

United States

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